5-Bromo-2-(2-fluorophenyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-7-5-13-10(14-6-7)8-3-1-2-4-9(8)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNMPTJNQZQDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Condensation Using 2-Bromomalonaldehyde and Amidines
An alternative and efficient method involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine derivatives to directly yield 5-bromo-2-substituted pyrimidines, including 5-bromo-2-(2-fluorophenyl)pyrimidine analogs.
- At 0°C, 2-bromomalonaldehyde is dissolved in glacial acetic acid with 3A molecular sieves to maintain dryness.
- Acetamidine hydrochloride or substituted amidines (e.g., benzamidine hydrochloride for phenyl substitution) are added dropwise in acetic acid.
- The mixture is heated to 80°C during addition and then refluxed at 100°C for 5-8 hours, monitored by HPLC until completion.
- After cooling, water is added, the precipitate is filtered and washed, then subjected to base extraction with dichloromethane and sodium hydroxide solution to remove impurities.
- The organic layer is washed with brine, dried, concentrated, and vacuum-dried to yield the 5-bromo-2-substituted pyrimidine.
- For 2-methyl-5-bromopyrimidine: 43% yield.
- For 5-bromo-2-phenylpyrimidine: 33% yield.
- The method is adaptable for 2-(2-fluorophenyl) substitution by using the corresponding amidine.
- One-step synthesis simplifies the process.
- Uses inexpensive, commercially available starting materials.
- Safe operation with simple post-processing.
- Suitable for scale-up and cost-effective production.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| One-step condensation | 2-Bromomalonaldehyde, amidine hydrochloride, glacial acetic acid, 0°C to 100°C, 5-8h | 5-Bromo-2-substituted pyrimidine | 33-43 |
Substitution Reactions on 5-Bromo-2,4-dichloropyrimidine Precursors
This method is more indirect but applicable for preparing various 5-bromo-2-substituted pyrimidines, including hydrazone derivatives that can be further functionalized.
- 5-Bromo-2,4-dichloropyrimidine is dissolved in methanol and cooled to 0–5 °C.
- Triethylamine is added, followed by slow addition of hydrazine hydrate at 5–10 °C.
- The mixture is stirred at room temperature for 1 hour to yield 5-bromo-2-hydrazinopyrimidine derivatives.
- These intermediates can be reacted with aryl aldehydes under reflux in ethanol to form aryl hydrazone derivatives.
While this method is more focused on hydrazone derivatives, it demonstrates the utility of 5-bromo-2-substituted pyrimidines as intermediates for further functionalization.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine substitution | 5-Bromo-2,4-dichloropyrimidine, triethylamine, hydrazine hydrate, 0–10°C, 1h | 5-Bromo-2-hydrazinopyrimidine | 83 |
| Hydrazone formation | Aryl aldehyde, ethanol, reflux, 1h | Arylhydrazone derivatives | Not specified |
Source: Academic thesis report, JSSCACS
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Multi-step via 2-hydroxy intermediate | 2-Hydroxypyrimidine salt, bromine, POCl₃, fluoride source | Low temp bromination, reflux chlorination, fluorination | >91 (fluorination step) | High yield, scalable, well-established |
| One-step condensation | 2-Bromomalonaldehyde, amidines | Glacial acetic acid, 0–100°C, 5-8h | 33–43 | Simple, low cost, safe, one-step |
| Substitution on dichloropyrimidine | 5-Bromo-2,4-dichloropyrimidine, hydrazine hydrate | Cold addition, room temp stirring | 83 (hydrazine step) | High yield intermediate, versatile |
Detailed Research Findings and Notes
The multi-step method (patent CN104447570A) emphasizes controlling temperature during bromination (<5°C) to ensure selective substitution and prevent side reactions. The use of POCl₃ and triethylamine facilitates chlorination efficiently before fluorination. The fluorination step uses aqueous sodium hydroxide to promote nucleophilic substitution of chlorine by fluorine, achieving yields over 91%.
The one-step condensation (patent CN110642788A) simplifies the synthesis by combining ring formation and halogenation in a single reaction. The use of molecular sieves helps maintain anhydrous conditions, critical for the reaction's success. This method is particularly advantageous for rapid synthesis with fewer purification steps, although yields are moderate (33-43%).
The hydrazine substitution method provides a route to functionalized pyrimidine derivatives useful for further chemical transformations, demonstrating the versatility of 5-bromo-2-substituted pyrimidines as synthetic intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-(2-fluorophenyl)pyrimidine serves as a precursor in the development of various pharmaceuticals. Its derivatives are being explored for their efficacy against several diseases:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the inhibition of key enzymes associated with tumor growth and proliferation .
- Anti-inflammatory Properties : The compound has shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Its IC50 values are comparable to established anti-inflammatory drugs like celecoxib, suggesting potential use in treating inflammatory diseases .
The compound is also studied for its broader biological activities:
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .
- Antiviral Potential : Some derivatives have been evaluated for their antiviral activity, particularly against viral infections where traditional treatments are inadequate .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited cell viability in breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the modulation of specific signaling pathways involved in cancer progression .
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory diseases, researchers found that the compound effectively reduced inflammation in animal models by inhibiting COX-2 activity. The results indicated a dose-dependent response, reinforcing its potential as a therapeutic agent for conditions such as arthritis .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and the structure of the compound it is incorporated into.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 5-Bromo-2-(2-fluorophenyl)pyrimidine with analogs differing in substituents:
*LogP values estimated using computational tools (e.g., ChemDraw).
Key Observations:
- Electron-Withdrawing Groups : The 2-fluorophenyl and 4-fluorophenyl analogs have nearly identical molecular weights but differ in substituent position, affecting electronic distribution and binding affinity .
- Lipophilicity : The trifluoromethyl analog exhibits higher LogP (3.56) due to the hydrophobic CF₃ group, enhancing membrane permeability .
- Heteroatom Substitutions : Ether derivatives (e.g., p-tolyloxy) show moderate LogP values, balancing solubility and permeability .
Key Observations:
Biological Activity
5-Bromo-2-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. The structural formula can be represented as follows:
This compound serves as a versatile building block in organic synthesis and has been investigated for various therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a strong inhibitory effect on cell growth .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | L1210 Mouse Leukemia | <0.01 |
| 5-Bromo-2-(4-fluorophenyl)pyrimidine | A549 Lung Cancer | 0.05 |
| 5-Bromo-2-phenylpyrimidine | MCF7 Breast Cancer | 0.03 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 45 |
| Pseudomonas aeruginosa | 50 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was found effective against fungal pathogens such as Botrytis cinerea and Phomopsis sp., with EC50 values indicating strong inhibition at low concentrations .
Table 3: Antifungal Activity of this compound
| Fungal Strain | EC50 (µg/mL) |
|---|---|
| Botrytis cinerea | 10.5 |
| Phomopsis sp. | <10 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. In anticancer applications, it is believed to inhibit kinases that play crucial roles in cell proliferation and survival . The compound's unique electronic properties due to the bromine and fluorine substituents enhance its binding affinity to these targets.
Case Studies
- Leukemia Cell Proliferation Inhibition : A study demonstrated that derivatives of this compound effectively inhibited L1210 mouse leukemia cells with IC50 values significantly lower than traditional chemotherapeutics .
- Antifungal Efficacy : Another investigation revealed that certain derivatives exhibited over 100% inhibition rates against Phomopsis sp., outperforming established antifungal agents like Pyrimethanil .
Q & A
Q. What are the key physicochemical properties of 5-Bromo-2-(2-fluorophenyl)pyrimidine, and how do they influence experimental design?
The compound’s molecular weight (calculated as ~273.07 g/mol based on its formula C₁₀H₆BrFN₂), boiling point (estimated 162–164°C under reduced pressure), and density (~1.71 g/mL at 25°C) are critical for solvent selection, reaction scalability, and purification methods like distillation or column chromatography . Its low water solubility necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorophenyl group introduces steric and electronic effects that may influence regioselectivity .
Q. How can researchers verify the purity and structural integrity of this compound?
Combine analytical techniques:
- HPLC/GC-MS : Assess purity (>98% by GC is typical for intermediates like 5-bromo-2-fluoropyridine derivatives) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorine environment).
- Elemental Analysis : Validate stoichiometry (C, H, N, Br, F percentages) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated in structurally similar pyrimidine derivatives .
Advanced Research Questions
Q. What challenges arise in cross-coupling reactions involving this compound, and how can they be mitigated?
Key issues :
- Competitive Debromination : The electron-deficient pyrimidine ring may promote undesired debromination under palladium catalysis. Mitigate by using low-temperature conditions (0–25°C) and ligands like XPhos to stabilize intermediates .
- Steric Hindrance : The 2-fluorophenyl group may impede coupling at the C5 bromine. Optimize with microwave-assisted reactions (e.g., 80–120°C, 30 min) to enhance reactivity .
Validation : Monitor reaction progress via TLC (Rf shifts) or in-situ FTIR for C-Br bond disappearance (~550 cm⁻¹) .
Q. How do contradictory spectral data for this compound arise, and how should researchers resolve them?
Discrepancies often stem from:
- Tautomerism : The pyrimidine ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the dominant tautomer .
- Impurity Carryover : Residual solvents (e.g., DMF) or boronic acid byproducts in Suzuki reactions can distort LC-MS results. Pre-purify via recrystallization (ethanol/water) .
Case Study : In a 2023 study, conflicting ¹³C NMR signals for a bromopyrimidine analog were resolved by comparing computed (DFT) and experimental spectra .
Q. What safety protocols are critical when handling this compound?
- Toxicity : The compound is a skin/eye irritant (H315, H319) and may release toxic HBr fumes upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Management : Neutralize brominated waste with 10% sodium bicarbonate before disposal. Store separately from strong oxidizers to avoid exothermic reactions .
Method Development Questions
Q. What strategies optimize the synthesis of this compound from precursor intermediates?
Route 1 :
- Start with 2-fluorophenylboronic acid and 5-bromo-2-chloropyrimidine.
- Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ in THF/H₂O (3:1), 70°C, 12 hr. Yield: ~65% .
Route 2 : - Microwave-assisted coupling of 2-fluorophenylzinc chloride with 5-bromopyrimidine (150°C, 20 min). Yields improve to ~78% but require anhydrous conditions .
Q. How can computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Hirshfeld charge analysis to predict electrophilic sites) .
- Molecular Docking : Study interactions with biological targets (e.g., kinase enzymes) to guide medicinal chemistry applications .
Data Interpretation and Troubleshooting
Q. Why might catalytic systems fail in C-Br functionalization, and how can this be addressed?
Failure modes :
- Catalyst Poisoning : Residual amines or thiols in solvents deactivate Pd catalysts. Pre-dry solvents over molecular sieves .
- Oxidative Addition Barriers : Bulky ligands (e.g., t-BuBrettPhos) may hinder C-Br activation. Screen smaller ligands (e.g., PPh₃) .
Diagnostic Test : Perform control reactions with 5-iodo analogs; if reactivity improves, the issue likely stems from sluggish oxidative addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
